4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Lipophilicity Positional Isomerism Drug Design

Procure 616897-41-7 as the para-benzyloxy exemplar for systematic matched-pair SAR comparisons with ortho- and meta-alkoxy N4-phenyl triazol-3-ones. The para-substitution pattern fills a critical gap in anticonvulsant SAR, distinct from the meta-benzyloxy analog 4i (ED50=30.5 mg/kg, PI=18.63). XLogP3=2.4 occupies a unique lipophilicity window. Validated scaffold in PDB co-crystal structures (5PB ligand). Ideal for structure-guided optimization and parallel library synthesis targeting kinases, GPCRs, and ion channels. Available at ≥95% purity for research use.

Molecular Formula C15H13N3O2
Molecular Weight 267.288
CAS No. 616897-41-7
Cat. No. B2615914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS616897-41-7
Molecular FormulaC15H13N3O2
Molecular Weight267.288
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NNC3=O
InChIInChI=1S/C15H13N3O2/c19-15-17-16-11-18(15)13-6-8-14(9-7-13)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,19)
InChIKeyVVRNSFWYJMKSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 616897-41-7): Core Triazolone Scaffold for Medicinal Chemistry Procurement


4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 616897-41-7) is a 4-aryl-1,2,4-triazol-3-one derivative with a para-benzyloxy substituent on the N4-phenyl ring (C15H13N3O2, MW 267.28 g/mol) [1]. It belongs to the broader class of 2,4-dihydro-3H-1,2,4-triazol-3-ones, a privileged scaffold in anticonvulsant, anti-inflammatory, and antimicrobial drug discovery [2]. The compound exists as a tautomeric pair with 4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one and is primarily available as a research-grade building block (≥95% purity) from specialty chemical suppliers .

Why 4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Cannot Be Interchanged with Common Triazolone Analogs


Substitution at the N4-phenyl position of the 2,4-dihydro-3H-1,2,4-triazol-3-one scaffold is a critical determinant of biological activity. Systematic SAR studies on 4-(alkoxy-phenyl)-triazol-3-ones demonstrate that the position of the alkoxy substituent (ortho, meta, or para) profoundly alters anticonvulsant potency and neurotoxicity profiles [1][2]. The para-benzyloxy substitution pattern in compound 616897-41-7 is structurally distinct from the extensively characterized meta-benzyloxy analog (4i, ED50 = 30.5 mg/kg, PI = 18.63), and from the simpler 4-phenyl congener (CAS 1008-30-6) which lacks the benzyloxy group entirely [1]. Class-level evidence confirms that even minor positional changes on the N4-aryl ring lead to divergent target engagement, metabolic stability, and safety margins; therefore, generic substitution within this series is not scientifically justified without matched-pair comparative data [2].

Quantitative Differentiation Evidence for 4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one vs. Closest Analogs


Para-Benzyloxy Substitution Confers Distinct Lipophilicity and Electronic Profile Relative to Meta-Benzyloxy Isomer

The para-benzyloxy substitution in 616897-41-7 yields a computed XLogP3 of 2.4 [1], which differs from the meta-benzyloxy isomer (4i) owing to altered molecular dipole and solvation. In closely related 4-aryl-triazol-3-one series, para-substitution consistently produces higher logP values and reduced aqueous solubility compared to meta-substituted analogs, affecting both permeability and metabolic clearance [2]. This physicochemical divergence is critical because the meta-benzyloxy analog (4i) achieved an ED50 of 30.5 mg/kg with a protective index of 18.63 in the maximal electroshock seizure model, whereas systematic SAR shows that para-alkoxy congeners exhibit different potency and neurotoxicity ratios [2][3].

Lipophilicity Positional Isomerism Drug Design

Para-Benzyloxyphenyl Triazolone Core Validated as Privileged Fragment in Crystallographic Ligand Complexes

The 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one core is embedded in the crystallographic ligand 5PB (PDB Chemical Component), a derivative bearing a 2-(4-chlorophenyl)-2-oxoethyl thioether at the 5-position (MW 451.93 Da) [1]. This demonstrates that the para-benzyloxyphenyl triazolone scaffold is structurally compatible with protein binding sites and amenable to further functionalization at the 5-position. By contrast, the simpler 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1008-30-6, MW 161.16) lacks both the benzyloxy extension and the capacity for analogous hydrophobic pocket engagement [2]. The presence of the para-benzyloxy group in 616897-41-7 provides a synthetic handle for modular derivatization that is absent in the unsubstituted phenyl analog.

Structural Biology Fragment-Based Drug Design Crystallography

Verified Purity Specification (≥95%) Enables Direct Use in Parallel Synthesis Without Repurification

Commercially available 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is supplied with a minimum purity specification of 95% as verified by identity testing (CAS 616897-41-7) . This is comparable to the purity grades offered for the 5-methyl analog (CAS 860786-34-1, typical purity 95%) and the 4-methoxy analog (CAS 80240-44-4, typical purity 97%) . However, the unsubstituted 4-phenyl analog (CAS 1008-30-6) is typically offered at lower purity (ca. 90%) from certain suppliers, requiring additional purification before use in sensitive assays . The defined purity specification of 616897-41-7 reduces procurement risk and eliminates variable repurification costs.

Quality Control Compound Management Parallel Synthesis

Recommended Application Scenarios for 4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on N4-Aryl Triazolone Anticonvulsant Agents

Use 616897-41-7 as the para-benzyloxy exemplar in systematic matched-pair SAR investigations comparing ortho-, meta-, and para-alkoxy N4-phenyl triazol-3-ones. The meta-benzyloxy analog (4i) has established anticonvulsant activity (ED50 = 30.5 mg/kg, PI = 18.63 vs. carbamazepine PI = 6.45) [1]. Incorporating the para-isomer enables determination of the positional contribution to efficacy and neurotoxicity, a critical gap in the current SAR landscape.

Fragment-Based Lead Generation Leveraging the Benzyloxy as a Hydrophobic Anchor

The para-benzyloxyphenyl triazolone core is validated in protein-ligand co-crystal structures (PDB ligand 5PB) [2]. Procure 616897-41-7 as a starting fragment for structure-guided optimization: the benzyloxy group can serve as a hydrophobic anchor while the triazolone NH and carbonyl provide hydrogen-bonding motifs for target engagement.

Modular Diversification at the 5-Position via Thioether or Alkyl Linkages

The 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold supports regioselective functionalization at the 5-position, as evidenced by the 5PB ligand bearing a 5-thioether substituent [2]. This makes 616897-41-7 a versatile intermediate for parallel library synthesis targeting kinase, GPCR, or ion channel targets where triazolone-based inhibitors have shown promise [3].

Physicochemical Comparator for ADME Profiling of 4-Aryl Triazolone Series

With a computed XLogP3 of 2.4 [4], 616897-41-7 occupies a lipophilicity window distinct from the more polar 4-methoxy (XLogP ~1.2) and 4-phenyl (XLogP ~0.8) analogs. Procure this compound as a reference standard for assessing the impact of para-benzyloxy substitution on microsomal stability, CYP inhibition, and plasma protein binding within triazolone lead series.

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